3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a quinazoline ring, a carboxylic acid group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for other organic compounds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the furan ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylic acid group could influence its solubility .Scientific Research Applications
Hydrolytic Stability and Reactivity
3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid and its derivatives have been studied for their hydrolytic stability and reactivity. For instance, research demonstrates that ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate readily undergoes hydrolysis in various conditions, leading to the formation of new compounds through hydrolytic cleavage of the quinazoline ring (Shemchuk et al., 2010).
Synthesis and Chemical Properties
The compound and its related structures are the subject of synthesis research to explore their chemical properties and potential applications. For instance, novel synthesis methods have been developed for compounds like 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one, highlighting the use of eco-friendly solvents and green conditions, showcasing the compound's versatility and the interest in sustainable chemistry practices (Reddy et al., 2012).
Anticancer Activity
The derivatives of 3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid have been investigated for their potential in cancer treatment. Research indicates that certain derivatives exhibit potent and selective cytotoxic effects against leukemia cell lines, indicating the compound's relevance in medicinal chemistry and pharmacology (Horishny et al., 2021).
Enzyme Inhibition
Studies have also explored the enzyme inhibitory activities of these compounds. For example, new derivatives were synthesized and found to be potent inhibitors of the tyrosinase enzyme, suggesting potential applications in therapeutic areas related to enzyme regulation (Dige et al., 2019).
Antimicrobial Activity
The compound and its derivatives have been evaluated for antimicrobial properties. Certain derivatives exhibit in vitro activity against Gram-positive reference strains of bacteria, indicating potential use in developing new antimicrobial agents (Trotsko et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-12-10-4-3-8(13(18)19)6-11(10)15-14(21)16(12)7-9-2-1-5-20-9/h1-6H,7H2,(H,15,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUINPAUKUKEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.